1,2,3-Butatrien-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63766-91-6 |

|---|---|

Molecular Formula |

C4H2O |

Molecular Weight |

66.06 g/mol |

InChI |

InChI=1S/C4H2O/c1-2-3-4-5/h1H2 |

InChI Key |

RYJXPRUXQSAMQE-UHFFFAOYSA-N |

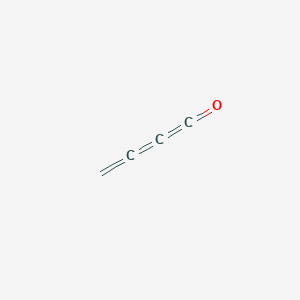

Canonical SMILES |

C=C=C=C=O |

Origin of Product |

United States |

Synthetic Methodologies for the Generation of 1,2,3 Butatrien 1 One

Flash Vacuum Pyrolysis (FVP) as a Primary Generation Technique for 1,2,3-Butatrien-1-one

Flash vacuum pyrolysis (FVP) stands out as a principal method for the generation of transient and highly reactive molecules like this compound. This technique involves heating a precursor molecule in the gas phase at high temperatures and low pressures for a very short duration. The resulting products are then rapidly cooled and trapped at cryogenic temperatures (e.g., on a liquid nitrogen-cooled finger) for subsequent analysis or reaction. These unimolecular reaction conditions are ideal for preventing intermolecular reactions and decomposition of the target molecule.

The generation of ketenes from the FVP of derivatives of Meldrum's acid is a well-established synthetic route. researchgate.netrsc.orgacs.orgthieme-connect.comrsc.org By analogy, a plausible precursor for this compound would be a Meldrum's acid derivative incorporating a vinylidene moiety. Pyrolysis of such a precursor would lead to the elimination of acetone (B3395972) and carbon dioxide, yielding the desired butatrienone.

The general mechanism for ketene (B1206846) formation from Meldrum's acid derivatives via FVP is illustrated below:

| Precursor Type | Pyrolysis Temperature (°C) | Key Eliminated Molecules | Product Type |

| Substituted Meldrum's Acid | 400-650 | Acetone, Carbon Dioxide | Substituted Ketene |

While specific studies on a precursor leading directly to this compound are not extensively documented, the successful synthesis of a variety of ketenes through this methodology provides strong evidence for its applicability. The high temperatures employed in FVP provide the necessary energy to overcome the activation barrier for the retro-Diels-Alder type fragmentation of the precursor.

Precursor-Based Strategies for Butatrienone Formation (e.g., from Butadienoic Anhydrides and Chlorides)

Precursor-based strategies for the formation of ketenes often involve the elimination of small molecules from a stable starting material. For this compound, logical precursors would include derivatives of butadienoic acid.

From Butadienoyl Chlorides: The dehydrochlorination of acyl chlorides using a non-nucleophilic base is a classic method for the in-situ generation of ketenes. reddit.com Applying this logic, 2,3-butadienoyl chloride could serve as a precursor to this compound. The reaction would involve the abstraction of the acidic α-proton by a tertiary amine, followed by the elimination of the chloride ion.

However, the high reactivity of the resulting butatrienone would likely lead to rapid dimerization or polymerization under standard solution-phase conditions. Therefore, this method is typically employed for in-situ trapping of the ketene with a suitable nucleophile or cycloaddition partner.

From Butadienoic Anhydrides: The thermolysis of carboxylic acid anhydrides can also lead to the formation of ketenes through the elimination of a carboxylic acid molecule. While less common than other methods, the pyrolysis of 2,3-butadienoic anhydride (B1165640) could potentially yield this compound. This reaction would likely require high temperatures, similar to those used in FVP, to drive the elimination process.

Generation from 1,3-Dioxin-4-ones as Acylketene Precursors

The thermal decomposition of 1,3-dioxin-4-ones is a widely recognized and clean method for generating acylketenes. acs.orgdntb.gov.ua These precursors undergo a retro [4+2] cycloaddition reaction upon heating to release a ketone and the desired acylketene. A notable example is the pyrolysis of 2,2,6-trimethyl-1,3-dioxin-4-one, which cleanly fragments to produce acetone and acetylketene. fishersci.casigmaaldrich.comwmich.educhemicalbook.comacs.org

To generate this compound, a 1,3-dioxin-4-one precursor with an exocyclic double bond at the 6-position would be required. The synthesis of such a specialized precursor presents a significant challenge. However, the reliability of the fragmentation of the 1,3-dioxin-4-one ring system makes it a theoretically sound approach for the generation of the target butatrienone under controlled thermal conditions.

| Precursor | Pyrolysis Conditions | Product | Eliminated Molecule |

| 2,2,6-Trimethyl-1,3-dioxin-4-one | > 120 °C | Acetylketene | Acetone |

This method's primary advantage is the generation of neutral, gaseous byproducts, which simplifies the isolation or in-situ reaction of the highly reactive ketene product.

Exploration of Alternative Synthetic Routes for Butatrienone and its Derivatives

Given the challenges in isolating this compound, the synthesis of more stable, substituted derivatives provides insight into viable synthetic strategies for the cumulene backbone.

One prominent method for the synthesis of rsc.orgcumulenes is the dimerization of vinylidene carbenes. rsc.orgrsc.org These carbenes can be generated from various precursors, such as propargyl halides, upon treatment with a strong base. The dimerization of a ketenylidene carbene (O=C=C:) could, in principle, lead to the formation of dicarbon suboxide (O=C=C=C=O), a related cumulene.

Another approach involves Wittig-type reactions. The reaction of a suitable phosphorus ylide with a ketene could potentially form a butatriene skeleton. However, controlling the reactivity of the ketene and preventing side reactions would be a major hurdle.

Elimination reactions from appropriately substituted precursors are also a cornerstone of cumulene synthesis. thieme.com For instance, the dehalogenation of gem-dihalovinyl compounds can lead to the formation of cumulenic double bonds. A precursor containing a dihalovinyl group adjacent to a carbonyl function could potentially yield a butatrienone upon reductive elimination.

Polymer-Supported Synthesis Approaches for Ketene Derivatives (Relevance to Butatrienone)

The transient nature of many ketenes makes their handling in solution problematic. Polymer-supported synthesis offers a powerful tool to circumvent these difficulties by immobilizing the ketene precursor on a solid support. nih.gov This approach allows for the use of excess reagents and simplified purification through filtration.

Specifically, 1,3-dioxin-4-ones have been attached to polymeric supports. scholaris.ca The subsequent thermal generation of the acylketene occurs on the solid phase, where it can be reacted with a solution-phase reagent. This technique offers several advantages:

Simplified Purification: Excess reagents and byproducts are washed away from the polymer-bound product.

Pseudo-High Dilution: The immobilized reactive intermediates are site-isolated, minimizing intermolecular side reactions such as dimerization.

Potential for Automation: Solid-phase synthesis is amenable to automated processes for library generation.

This methodology is directly relevant to the synthesis of this compound. A polymer-bound 1,3-dioxin-4-one precursor, analogous to the one described in section 2.3, could be synthesized. FVP or thermolysis of this polymer-bound precursor would generate the butatrienone as a transient species on the support, ready to be trapped by a suitable reagent.

Catalytic and Non-Catalytic Methods in Butatrienone Synthesis

While specific catalytic methods for the synthesis of this compound are not well-documented, general principles from cumulene and ketene chemistry can be considered.

Catalytic Methods: Transition metal catalysis, particularly with palladium or nickel, has been employed in the synthesis of substituted butatrienes. rsc.org These reactions often involve the coupling of acetylenic precursors. The application of such methods to a ketene-containing substrate would need to overcome the high reactivity of the ketene functional group, which could lead to catalyst deactivation or undesired side reactions. Organocatalysis has also emerged as a powerful tool for various transformations, and a suitably designed chiral catalyst could potentially be used for the asymmetric synthesis of butatrienone derivatives. sci-hub.sersc.org

Non-Catalytic Methods: The majority of methods for generating highly reactive species like this compound are non-catalytic, relying on high energy input (thermolysis, pyrolysis) or strong stoichiometric reagents (bases for dehydrochlorination). These methods are effective for generating the target molecule in the gas phase or for in-situ trapping experiments where the high reactivity can be immediately harnessed. The synthesis of long-chain cumulenes often relies on such non-catalytic, precursor-based approaches. rsc.org

Advanced Studies on the Molecular Structure and Conformational Dynamics of 1,2,3 Butatrien 1 One

Ab Initio and High-Level Quantum Chemical Methods for Structural Elucidation

Ab initio quantum chemical methods, which are derived "from first principles" without reliance on empirical data, are fundamental tools for predicting molecular properties. nih.gov For 1,2,3-butatrien-1-one, these computational approaches have been crucial in exploring its equilibrium structure. Theoretical investigations using ab initio molecular orbital calculations have predicted that the molecule does not possess a simple linear heavy-atom backbone. datapdf.com Instead, calculations suggest that an orthogonal-bent structure is the most stable conformation. datapdf.com

Achieving this result requires careful consideration of electron correlation, which accounts for the interactions between electrons. Simpler methods may incorrectly predict a structure with higher symmetry. datapdf.com Studies have shown that Møller-Plesset perturbation theory, specifically at the MP2 and MP3 levels with a 6-31G basis set, provides qualitatively correct predictions for the structures of related cumulenones, highlighting the necessity of including correlation energy to accurately model these systems. datapdf.com These high-level quantum chemical methods are essential for elucidating the nuanced structural details of molecules where electron interactions significantly influence geometry. nih.gov

Conformational Analysis: Investigation of "Kinking" and Planarity in the Butatrienone Backbone

A key structural question for this compound and related cumulenones is the degree of planarity or "kinking" in their carbon-chain backbone. Theoretical studies indicate that bending of the heavy-atom chain is a common characteristic of cumulenones with the general formula CH₂=(C)n=O. datapdf.com

For butatrienone, ab initio calculations predict a ground state with an orthogonal-bent geometry. This "kinking" is not within the plane of the CH₂ group but perpendicular to it. This contrasts with the next lower analogue, propadienone (n=2), which is predicted to have a planar-bent structure. This suggests a general trend where the preferred bending direction alternates between in-plane and orthogonal as the length of the cumulene chain increases. datapdf.com This theoretical tendency towards a non-linear backbone is a significant feature of its conformational landscape, standing in contrast to the more intuitive linear arrangement.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. muni.czlibretexts.orglibretexts.org By mapping the energy at various bond angles and lengths, a PES allows researchers to identify stable isomers, transition states, and the energy barriers between them. For this compound, the PES associated with the bending of the C=C=C=C=O backbone is of particular interest.

| C₁C₂C₃ Angle (degrees) | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) |

|---|---|---|---|

| 180 | 284.7 | 2.138 | 2.122 |

| 170 | 235.1 | 2.145 | 2.132 |

| 165 | 195.9 | 2.157 | 2.148 |

The potential energy surface also reveals the energy barriers for conformational changes, such as the barrier to linearity for the carbon backbone. The theoretical prediction of a bent ground state implies that a linear conformation represents a higher-energy state, likely a transition state for inversion between two equivalent bent forms. The energy difference between the bent minimum and the linear transition state defines the barrier to linearity.

While specific energy barriers for butatrienone's isomerization are not extensively detailed, studies on the related butatriene (C₄H₄) molecule show that the rotational barrier around the central C=C bond is considerably high, calculated to be around 36.0 kcal/mol. researchgate.net Isomerization pathways for smaller related molecules, such as those in the C₃H₂O system, often involve significant activation energy barriers for processes like hydrogen migration or cyclization, indicating that such transformations are typically not spontaneous and require substantial energy input. nih.gov

Gas-Phase Structural Determination through Microwave Spectroscopy

Microwave spectroscopy provides highly precise experimental data on the rotational constants of gas-phase molecules, which in turn allows for the accurate determination of their molecular structure. nih.gov This experimental technique has been applied to this compound, which was generated for study via flash vacuum pyrolysis of buta-2,3-dienoic trifluoroacetic anhydride (B1165640).

The microwave spectrum was observed and assigned in the 8-83 GHz region for the parent molecule (CH₂=C=C=C=O) as well as for its deuterated isotopologues (CHD=C=C=C=O and CD₂=C=C=C=O). Analysis of the rotational and centrifugal distortion constants provided strong evidence that, in the gas phase, butatrienone is a planar molecule and that its heavy atoms (O, C, C, C, C) lie along a straight line. This experimental finding is in notable contrast to the ab initio calculations that predict a bent, non-planar ground state. datapdf.com This discrepancy highlights the critical importance of experimental validation for theoretical models. The study also determined the molecule's dipole moment.

| Parameter | Value |

|---|---|

| Dipole Moment (μₐ) | 1.967 ± 0.019 D |

Theoretical Predictions and Experimental Observations of Vibrational Modes

The vibrational motions of a molecule are quantized and correspond to specific frequencies known as normal modes. libretexts.orglibretexts.org For a non-linear molecule like this compound, which consists of 7 atoms, there are 3N-6 = 15 fundamental vibrational modes. libretexts.org These modes can be predicted computationally and observed experimentally using infrared (IR) and Raman spectroscopy. The comparison between theoretical and experimental vibrational frequencies serves as a powerful test for the accuracy of computational models. cuny.edu

| Symmetry | Mode Number | Frequency (cm⁻¹) | Description |

|---|---|---|---|

| Ag | ν1 | 3067 | CH₂ s-stretch |

| Ag | ν2 | 2081 | C=C=C s-stretch |

| Ag | ν3 | 1450 | CH₂ scissoring |

| Ag | ν4 | 878 | C=C=C bend |

| Au | ν5 | 737 | CH₂ torsion |

| B1u | ν6 | 3067 | CH₂ s-stretch |

| B1u | ν7 | 1604 | CH₂ rock |

| B1u | ν8 | 1370 | CH₂ rock |

| B2g | ν9 | 878 | CH₂ wag |

| B2g | ν10 | 544 | C=C=C bend |

| B2u | ν11 | 3080 | CH₂ a-stretch |

| B2u | ν12 | 1060 | CH₂ rock |

| B2u | ν13 | 215 | C=C=C bend |

| B3g | ν14 | 3059 | CH₂ a-stretch |

| B3g | ν15 | 663 | CH₂ wag |

| B3g | ν16 | 330 | C=C=C bend |

| B3u | ν17 | 854 | CH₂ wag |

| B3u | ν18 | 215 | C=C=C bend |

Electronic Structure Theory and Computational Characterization of 1,2,3 Butatrien 1 One

Quantum Mechanical Frameworks for Butatrienone Electronic Structure

The electronic structure of any molecule, including 1,2,3-butatrien-1-one, is described by the principles of quantum mechanics. wikipedia.org The fundamental equation is the time-independent Schrödinger equation, which, when solved, yields the wavefunction and energy of the system. youtube.com However, for a multi-electron system like butatrienone, this equation cannot be solved exactly. Therefore, a series of approximations are employed. The most crucial of these is the Born-Oppenheimer approximation, which allows the motion of the electrons to be considered separately from the much slower motion of the atomic nuclei. wikipedia.orgyoutube.com

Density Functional Theory (DFT) and Post-Hartree-Fock Methods in Butatrienone Studies

To approximate solutions to the Schrödinger equation, a variety of computational methods have been developed. These can be broadly categorized into wavefunction-based methods and those based on electron density.

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov DFT methods calculate the total energy of the system from its electron density rather than a complex wavefunction. mdpi.com Various functionals, such as the B3LYP hybrid functional, are employed to approximate the exchange-correlation energy, which accounts for quantum mechanical effects. koyauniversity.orgjocpr.com DFT is effective for determining optimized geometries, vibrational frequencies, and reaction pathways for molecules like butatrienone. nih.gov

Post-Hartree-Fock Methods offer a more rigorous, albeit computationally expensive, approach. These methods systematically improve upon the foundational Hartree-Fock (HF) method, which provides a basic description but neglects the correlated motion of electrons. wikipedia.orgststephens.net.in Electron correlation is the interaction between electrons that HF theory only treats in an averaged way. ststephens.net.inchemeurope.com Methods like Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory incorporate electron correlation to achieve higher accuracy. uba.arwikipedia.org For systems with complex electronic structures, such as the strained or electron-delocalized bonds in butatrienone and its isomers, high-level coupled-cluster calculations are often necessary to obtain reliable energetic and structural data. researchgate.net For instance, the Complete Active Space Perturbation Theory (CASPT2) method is used for studying rotational barriers in butatrienes, which is particularly useful for systems that may exhibit diradical character in their transition states. researchgate.net

Analysis of Molecular Orbitals: HOMO-LUMO Interactions and Their Role in Reactivity

The reactivity of a molecule can often be understood by examining its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). yale.edu According to FMO theory, chemical reactions are driven by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity. stackexchange.com A small HOMO-LUMO gap generally signifies a molecule that is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com For this compound, the distribution of the HOMO and LUMO across the molecular framework reveals the most likely sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. Computational studies on butatrienone and its isomers have been used to characterize these orbitals and predict their chemical behavior. researchgate.net

Table 1: Calculated Frontier Orbital Energies for C₄H₂O Isomers

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | -9.58 | -1.58 | 8.00 |

| Ethynyl (B1212043) Ketene (B1206846) | -10.03 | -0.96 | 9.07 |

Note: Data derived from computational studies. Exact values may vary with the level of theory and basis set used. researchgate.net

Computational Thermochemistry of Butatrienone and its Isomers

Computational chemistry provides powerful tools for determining the thermochemical properties of molecules, such as their heats of formation and relative stabilities. This is particularly valuable for short-lived species like this compound, whose properties are challenging to measure directly. High-accuracy methods, such as the CBS-QB3 composite scheme and coupled-cluster theory, are employed to calculate the energies of different isomers with the chemical formula C₄H₂O. researchgate.net

Studies have shown that among the singlet C₄H₂O isomers, ethynyl ketene is the global minimum on the potential energy surface. This compound is a higher-energy isomer, calculated to be approximately 20 kJ/mol less stable than ethynyl ketene. researchgate.net Other isomers, such as butadiynol and the highly strained triafulvenone, have also been computationally characterized to assist in their potential experimental detection. researchgate.net

Table 2: Relative Energies of C₄H₂O Isomers

| Isomer | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) |

|---|---|---|

| Ethynyl Ketene | 0.0 | 0.0 |

| This compound | ~20 | ~4.8 |

| Butadiynol | ~117 | ~28.0 |

| Triafulvenone | ~238 | ~56.9 |

Note: Energies are relative to the global minimum, ethynyl ketene. Calculated using high-level ab initio methods. researchgate.net

Theoretical Characterization of Excited States and Transition Orbitals

Understanding the behavior of molecules upon absorption of light requires the characterization of their electronic excited states. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) and multireference methods like CASSCF and CASPT2 are used to calculate vertical excitation energies, which correspond to the energy required to promote an electron to a higher energy orbital without a change in molecular geometry. researchgate.netrug.nl

For this compound, these calculations can predict its optical spectrum and shed light on its photochemistry. The calculations identify the specific orbitals involved in electronic transitions. Typically, the lowest energy transitions in unsaturated systems like butatrienone are π → π* or n → π* transitions. For example, a key transition might involve the promotion of an electron from the HOMO to the LUMO. wisc.edu Computational studies have characterized the vertical excitation energies for butatrienone, providing insight into its electronic spectrum and the nature of its low-lying excited states. researchgate.net

Table 3: Calculated Low-Lying Vertical Excitation Energies for this compound

| Excited State | Excitation Energy (eV) | Dominant Orbital Transition |

|---|---|---|

| S₁ | 3.19 | n → π |

| S₂ | 4.37 | π → π |

Note: Values are from computational modeling and represent the energy difference between the ground and excited states at the ground-state geometry. researchgate.net

Reactivity Mechanisms and Reaction Pathways of 1,2,3 Butatrien 1 One

Nucleophilic Addition Reactions at the Carbonyl and Cumulene Centers

The electrophilic nature of both the carbonyl carbon and the central carbon atoms of the cumulene chain makes 1,2,3-butatrien-1-one susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The specific site of attack is often influenced by the nature of the nucleophile and the reaction conditions.

Nucleophiles such as alcohols, amines, and carboxylic acids can add to this compound, leading to a variety of products. The reaction with alcohols, often acid-catalyzed, can result in the formation of acetals at the carbonyl group. byjus.com Similarly, primary amines react with the carbonyl group to yield imine derivatives. byjus.com These reactions typically proceed through an initial nucleophilic attack on the carbonyl carbon, followed by subsequent proton transfer and elimination steps. byjus.com

The cumulene portion of the molecule also presents sites for nucleophilic addition. The polarity of the cumulene chain can direct nucleophiles to the central carbon atoms. The specific regioselectivity of these additions can be influenced by substituents on the butatrienone core and the nature of the attacking nucleophile.

| Nucleophile | Reaction Site | General Product Type |

|---|---|---|

| Alcohols (ROH) | Carbonyl Carbon | Hemiacetals/Acetals |

| Primary Amines (RNH₂) | Carbonyl Carbon | Imines |

| Carboxylic Acids (RCOOH) | Carbonyl Carbon | Acylals (in the presence of an acid catalyst) |

Cycloaddition Reactions Involving this compound

This compound is a versatile substrate for various cycloaddition reactions, allowing for the synthesis of diverse cyclic and heterocyclic systems. researchgate.netnih.gov The extended π-system of the cumulene and the carbonyl group can participate as either the 2π or 4π component in these reactions.

[2+2] cycloaddition reactions involving this compound can lead to the formation of four-membered rings. researchgate.netwikipedia.org These reactions can occur at either the central C=C bond of the cumulene or the C=O bond of the carbonyl group. Photochemical [2+2] cycloadditions are particularly effective for synthesizing strained four-membered rings. wikipedia.orglibretexts.org For instance, the reaction with alkenes can yield cyclobutane (B1203170) derivatives. The regiochemistry of these additions is often dictated by the electronic properties of the reacting partners. libretexts.org

In [2+4] cycloadditions, also known as Diels-Alder reactions, this compound can act as a dienophile, where one of its double bonds reacts with a conjugated diene. libretexts.orglibretexts.org This typically results in the formation of a six-membered ring. The reactivity in these cycloadditions is influenced by the electronic nature of both the diene and the dienophile. libretexts.org Electron-withdrawing groups on the dienophile generally accelerate the reaction. libretexts.org The stereospecificity of the Diels-Alder reaction ensures that the stereochemistry of the reactants is maintained in the product. libretexts.org

This compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. nih.govmdpi.com Examples of 1,3-dipoles include nitrones, azides, and nitrile oxides. uchicago.edu These reactions are valuable for the synthesis of a wide range of heterocyclic compounds. nih.gov The regioselectivity of these cycloadditions is a key aspect, and theoretical studies are often employed to predict the outcome. nih.gov

| Cycloaddition Type | Reacting Partner | Ring System Formed |

|---|---|---|

| [2+2] | Alkenes | Four-membered (Cyclobutanes) |

| [2+4] (Diels-Alder) | Dienes | Six-membered (Cyclohexenes) |

| [3+2] | 1,3-Dipoles (e.g., Nitrones, Azides) | Five-membered (Heterocycles) |

The stereochemical outcome of cycloaddition reactions involving this compound is of significant interest. In concerted reactions like the Diels-Alder, the stereochemistry of the starting materials directly translates to the product. libretexts.org For stepwise reactions, the stereochemical control may be less absolute. researchgate.net

Kinetic resolution is a technique used to separate enantiomers of a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.orgbeilstein-journals.org This can be applied to cycloaddition reactions of this compound to obtain enantioenriched products. wikipedia.org The efficiency of a kinetic resolution is determined by the relative rates of reaction of the two enantiomers. utsouthwestern.edu

Electrophilic Attack and Ring Expansion Reactions (e.g., Oxiranes, Aziridines, Thiiranes)

The cumulenic structure of this compound features electrophilic carbon centers, making it susceptible to attack by nucleophiles. Strained three-membered heterocycles like oxiranes (epoxides), aziridines, and thiiranes, possessing lone pairs on their heteroatoms, can act as nucleophiles. The high ring strain energy of these heterocycles (e.g., ~25 kcal/mol for epoxides) provides a thermodynamic driving force for ring-opening reactions. masterorganicchemistry.com

The reaction is initiated by the nucleophilic attack of the heteroatom (O, N, or S) on one of the electrophilic carbons of the butatrienone system. This attack leads to the cleavage of a carbon-heteroatom bond in the strained ring, forming a zwitterionic intermediate. This intermediate can then undergo intramolecular rearrangement, often resulting in a ring-expanded product. For example, the reaction with an oxirane could lead to the formation of a five-membered heterocyclic ketone.

The general mechanism for these ring expansion reactions can be outlined as follows:

Nucleophilic Attack: The heteroatom of the oxirane, aziridine, or thiirane (B1199164) attacks an electrophilic carbon of the this compound.

Ring Opening: This attack induces the opening of the three-membered ring, alleviating ring strain and forming a zwitterionic intermediate.

Intramolecular Cyclization/Rearrangement: The negatively charged terminus of the opened ring attacks another site on the butatrienone moiety, leading to the formation of a larger, more stable heterocyclic ring.

These types of ring expansion reactions are valuable in synthetic chemistry for accessing larger heterocyclic structures from readily available starting materials. chemistrysteps.comwikipedia.org The specific outcome of the reaction can be influenced by the substitution pattern on both the butatrienone and the heterocyclic ring.

Reductive Couplings and SN2 Substitutions

The reactivity of this compound also includes pathways involving reduction and substitution.

Reductive Couplings: Reductive coupling reactions involve the formation of a carbon-carbon bond between two molecules, facilitated by a reducing agent. scripps.edu For butatrienones, this could involve the coupling of the cumulene system with other unsaturated partners like alkenes or alkynes. nih.gov The reaction often proceeds via organometallic intermediates, where a metal center coordinates to the cumulenic π-system, activating it towards coupling. The general process can be described as the union of two unsaturated components, leading to a more complex, reduced product. While specific examples involving this compound are not extensively detailed, the reactivity pattern of cumulenes suggests potential for such transformations. wikipedia.org

SN2 Substitutions: The sp-hybridized carbons in the cumulene chain of this compound can potentially act as electrophilic centers for bimolecular nucleophilic substitution (SN2) reactions. wikipedia.orglibretexts.org In a hypothetical SN2 reaction, a nucleophile would attack one of the central carbons, leading to the displacement of a leaving group from the adjacent carbon in a concerted step. nih.govsketchy.com However, the geometry and electronic nature of the butatrienone system make a classic backside attack, characteristic of SN2 reactions on sp³ centers, geometrically challenging. wikipedia.org Reactions at the sp² or sp carbons are more likely to proceed through addition-elimination pathways rather than a direct SN2 displacement. The rate and feasibility of such reactions would be highly dependent on the nature of the nucleophile, the solvent, and any substituents on the butatrienone skeleton. nih.govkhanacademy.org

Table 1: Comparison of Potential Reaction Pathways

| Reaction Type | Key Features | Potential Products |

|---|---|---|

| Reductive Coupling | C-C bond formation; requires a reducing agent. | Dimeric or coupled hydrocarbon structures. |

| SN2 Substitution | Concerted nucleophilic attack and leaving group departure. | Substituted allenes or other cumulenes. |

Dimerization and Polymerization Pathways of Ketenes and Butatrienones

Ketenes and their higher cumulenic analogues like this compound are known for their high reactivity, which often leads to dimerization or polymerization. organic-chemistry.org

Dimerization: The dimerization of ketenes is a well-known process, typically proceeding through a [2+2] cycloaddition to form a cyclobutane-1,3-dione (B95015) derivative or a β-lactone (a diketene). organic-chemistry.org For this compound, dimerization can occur through several pathways due to the extended π-system. One likely pathway is a [2+2] cycloaddition involving the ketenic C=C bond, similar to simpler ketenes. Another possibility is the involvement of the central C=C bond of the cumulene system, which could lead to different cyclic structures. The specific products formed are often dependent on reaction conditions such as temperature and the presence of catalysts. Homogeneous catalysts are often employed in industry to control the selectivity of dimerization processes, for example, in the dimerization of ethylene (B1197577) to 1-butene. nih.govresearchgate.net

Polymerization: The cumulenic double bonds in this compound make it a potential monomer for polymerization. researchgate.net The polymerization of ketenes can lead to various polymer backbones, including polyesters, polyketones, and polyketene acetals. morressier.com The polymerization can be initiated by various methods, including radical or anionic initiators. For instance, the photolysis of ketene (B1206846) (CH₂CO) in a condensed phase can lead to the formation of a polyketone residue. researchgate.net The inherent reactivity of the ketene functional group can also be exploited to create functional polymers where the ketene moiety acts as a handle for further chemical modifications or crosslinking via dimerization. nih.gov

Table 2: Potential Products from Dimerization and Polymerization

| Process | Reactant System | Potential Products |

|---|---|---|

| Dimerization | This compound | Substituted cyclobutane-1,3-diones, radialenes, other cyclic dimers. |

| Polymerization | this compound | Polyketones, polyesters, or polymers with cumulenic side chains. |

Photochemical Transformations and Wolff Rearrangement Analogues

Photochemical Transformations: Cumulenes can undergo various transformations upon exposure to light. For instance, photolysis can induce trans-/cis-isomerization in substituted butatriene derivatives. rsc.org For this compound, photochemical excitation could lead to rearrangements, cyclizations, or fragmentations, depending on the reaction conditions and the surrounding medium.

Wolff Rearrangement Analogues: The Wolff rearrangement is a key reaction in organic chemistry where an α-diazoketone is converted into a ketene through a 1,2-rearrangement, typically induced by photolysis, thermolysis, or metal catalysis. organic-chemistry.orgwikipedia.org This reaction proceeds via the loss of dinitrogen to form an α-ketocarbene, which then rearranges. chem-station.comlibretexts.org The resulting highly reactive ketene can be trapped by various nucleophiles. organic-chemistry.org

While this compound itself is a ketene, its precursors or related vinylogous systems could undergo reactions analogous to the Wolff rearrangement. For example, the photolysis of a suitable precursor could generate a vinylcarbene that rearranges to form the butatrienone structure. The mechanism of the Wolff rearrangement can be either concerted or stepwise, involving a carbene intermediate, and the pathway can be influenced by the solvent and the nature of the migrating group. organic-chemistry.orgresearchgate.net Such rearrangements are synthetically valuable, particularly for ring-contraction in cyclic systems. wikipedia.orgwikipedia.org

Table 3: Key Aspects of the Wolff Rearrangement

| Feature | Description |

|---|---|

| Starting Material | α-diazocarbonyl compound. wikipedia.org |

| Intermediate | Ketene, formed via an α-ketocarbene. chem-station.comlibretexts.org |

| Conditions | Photolysis, thermolysis, or transition metal catalysis (e.g., Ag(I)). wikipedia.org |

| Synthetic Utility | Carboxylic acid homologation (Arndt-Eistert synthesis), ring contraction. organic-chemistry.orgchem-station.com |

Mechanistic Insights from Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracking the position of isotopes through a chemical transformation. ias.ac.inwikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), chemists can follow the path of that atom and measure kinetic isotope effects (KIEs) to gain insight into rate-determining steps. nih.gov

Kinetic Isotope Effect (KIE): The KIE is the ratio of the reaction rate of a molecule with a light isotope to that of the same molecule with a heavy isotope (kL/kH). wikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. pharmacy180.com For example, C-H bond breaking typically shows a kH/kD of 2-8. pharmacy180.com A secondary KIE occurs when the labeled atom is not directly involved in bond breaking but is located near the reaction center. wikipedia.orgprinceton.edu

Application to Butatrienone Reactions: For the reactions of this compound, isotopic labeling could provide crucial mechanistic details.

Dimerization: By synthesizing ¹³C-labeled this compound, one could determine which carbons are involved in the bond-forming steps of dimerization by analyzing the ¹³C positions in the product.

Rearrangements: In studying a potential Wolff-like rearrangement to form a butatrienone, labeling the migrating group would confirm that it is the same group that shifts during the reaction.

Nucleophilic Addition: Measuring the ¹³C KIE at the carbonyl carbon or other carbons in the cumulene chain during a nucleophilic attack could help identify the rate-determining step of the addition reaction. wikipedia.org

Deuterium and ¹³C isotope effects have been instrumental in studying a wide range of reaction mechanisms, from organometallic processes to enzymatic reactions. researchgate.netnih.gov This technique allows for a detailed understanding of transition state structures and reaction pathways that would otherwise be inaccessible. princeton.edu

Table 4: Types of Kinetic Isotope Effects (KIE)

| KIE Type | Description | Typical kH/kD Value | Mechanistic Insight |

|---|---|---|---|

| Primary | Bond to the isotope is broken in the rate-determining step. | > 1.5 (often 2-8) pharmacy180.com | Confirms bond cleavage in the slowest step. |

| Secondary | Bond to the isotope is not broken but is near the reaction center. | 1 - 1.5 pharmacy180.com | Provides information about changes in hybridization or steric environment at the transition state. |

Advanced Spectroscopic Investigations of 1,2,3 Butatrien 1 One

Gas-Phase Microwave Spectroscopy for Rotational Constants and Dipole Moments

Gas-phase microwave spectroscopy is a powerful technique for determining the precise rotational constants and dipole moments of molecules. For 1,2,3-butatrien-1-one, this method has been instrumental in confirming its molecular structure. The compound is generated for these studies through techniques such as flash vacuum pyrolysis of suitable precursors, like buta-2,3-dienoic trifluoroacetic anhydride (B1165640).

The microwave spectrum of this compound and its deuterated isotopologues (CHD=C=C=C=O and CD₂=C=C=C=O) has been observed and assigned in the gigahertz region. Analysis of the rotational transitions yields the rotational and centrifugal distortion constants. These experimental constants provide strong evidence that the molecule is planar with C₂ᵥ symmetry and that the heavy atoms (C and O) are collinear.

The dipole moment of this compound has also been determined from the Stark effect in its microwave spectrum. The principal component of the dipole moment along the 'a' inertial axis was found to be μₐ = 1.967 ± 0.019 Debye. This significant dipole moment arises from the electronegative oxygen atom and the unique electronic structure of the cumulene chain.

Rotational Constants and Dipole Moment of this compound

| Parameter | Value | Technique |

|---|---|---|

| Rotational Constants | Determined for various isotopologues | Microwave Spectroscopy |

| Dipole Moment (μₐ) | 1.967 ± 0.019 D | Microwave Spectroscopy (Stark Effect) |

Infrared Spectroscopy in Matrix Isolation Environments

Infrared (IR) spectroscopy in matrix isolation environments is a crucial technique for studying reactive or unstable molecules like this compound. This method involves trapping the molecule of interest in a solid, inert gas matrix (such as argon or nitrogen) at cryogenic temperatures (typically around 10 K). uc.ptnih.gov This process immobilizes the molecules, preventing intermolecular interactions and allowing for the acquisition of high-resolution spectra of the isolated species. uc.ptastrochem.orgmdpi.comnih.gov

For this compound, the molecule is typically generated by high-temperature pyrolysis of a precursor, and the resulting gas-phase products are co-deposited with a large excess of argon onto a cold substrate, such as a CsI window. researchgate.net This "freezes" the conformational and rotational motion, leading to a significant sharpening of the vibrational bands compared to gas- or liquid-phase spectra. This sharpening is essential for resolving closely spaced vibrational modes and identifying subtle spectral features. uc.pt

Analysis of Vibrational Frequencies and Their Assignment

The matrix-isolation IR spectrum of this compound exhibits a series of absorption bands corresponding to its fundamental vibrational modes. The assignment of these bands to specific atomic motions is accomplished through a combination of isotopic substitution studies and comparison with theoretically calculated frequencies.

The most intense and characteristic band in the spectrum appears at 2242 cm⁻¹. researchgate.net This band is attributed to the antisymmetric C=C=C=O stretching mode, a signature vibration for ketenes and cumulenes. Upon isotopic substitution with ¹³C, this band shows a predictable shift to a lower frequency (2200 cm⁻¹), confirming its assignment. researchgate.net Other observed bands correspond to C-H stretching, C=C stretching, and various bending modes. The experimental frequencies, along with their assignments based on theoretical calculations, provide a detailed picture of the molecule's vibrational landscape. researchgate.net

Selected Vibrational Frequencies of Matrix-Isolated this compound

| Observed Frequency (cm⁻¹) | Intensity | Plausible Assignment |

|---|---|---|

| 3105 | Weak | C-H Stretch |

| 3035 | Strong | C-H Stretch |

| 2242 | Strong | Antisymmetric C=C=C=O Stretch (ν₂) |

| 1996 | Weak | Vibrational Mode |

| 1495 | Strong | Vibrational Mode |

| 1456 | Strong | Vibrational Mode |

| 728 | Strong | Vibrational Mode |

| 404 | Weak | Vibrational Mode |

Photodissociation Spectroscopy for Ionic Species

Photodissociation spectroscopy is a technique used to study the structure and properties of ions. rsc.org It involves irradiating a mass-selected ion with photons and analyzing the resulting fragment ions. rsc.orgresearchgate.net While direct photodissociation studies on the this compound cation are not extensively reported, research on isomeric C₄H₂O⁺ systems provides valuable insights.

Studies on the carbon chain cations H₂C₄O⁺ have been performed using gas-phase infrared photodissociation spectra of complexes where the ion is "tagged" with a weakly bound, inert molecule like carbon monoxide ([H₂C₄O·CO]⁺). researchgate.net The absorption of an IR photon by the core ion leads to the dissociation of the tag molecule, which is then detected. This method allows for the acquisition of the vibrational spectrum of the core ion. Such studies have shown that the H₂C₄O⁺ core cation possesses a linear carbon chain structure, terminated by dihydrogen and oxygen atoms. researchgate.net This approach provides crucial structural information on ionic species that are often difficult to study by other means.

Applications of Nonlinear Spectroscopic Techniques for Congested Spectra

In complex molecules or environments, conventional (linear) absorption spectra can become congested, with many overlapping peaks that are difficult to assign and interpret. uchicago.edumit.edu Nonlinear spectroscopic techniques offer powerful solutions to this problem by using multiple light-matter interactions to reveal correlations between different spectral features and dissect complex spectra. uchicago.eduspectroscopyeurope.com

Techniques such as two-dimensional electronic spectroscopy (2DES) or pump-probe spectroscopy can resolve features that are obscured in one-dimensional spectra. deepspeclab.com These methods spread the spectral information across two or more dimensions, providing inherently higher resolution and revealing couplings between different quantum states. spectroscopyeurope.comdeepspeclab.com While specific applications of these advanced techniques to this compound are not widely documented, their utility is well-established for complex systems. They could be employed to study the ultrafast dynamics, energy transfer pathways, and couplings between vibrational and electronic states in this compound and its derivatives, providing a much deeper understanding of its photophysics and reactivity.

Theoretical Support for Spectroscopic Data

Theoretical calculations are an indispensable tool in modern spectroscopy, providing crucial support for the interpretation of experimental data. For this compound, computational chemistry has been used to predict molecular properties such as rotational constants, dipole moments, and vibrational frequencies. researchgate.netdatapdf.com

Methods like Density Functional Theory (DFT), often using functionals like B3LYP, and higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are employed to calculate these properties. biointerfaceresearch.comnih.gov The calculated equilibrium geometries are used to predict rotational constants, which can then be compared with experimental values from microwave spectroscopy to validate the structural model. datapdf.com

Similarly, calculated harmonic and fundamental vibrational frequencies are compared with experimental IR spectra. researchgate.netbiointerfaceresearch.com This comparison aids in the assignment of observed spectral bands to specific vibrational modes. The good agreement typically found between high-level theoretical calculations and experimental data for this compound provides strong confidence in the structural and vibrational assignments. researchgate.net

Synthetic Applications of 1,2,3 Butatrien 1 One and Its Chemical Scaffolding

Building Block for Diverse Heterocyclic Compounds

1,2,3-Butatrien-1-one serves as a key building block for the synthesis of a wide array of heterocyclic compounds. Heterocycles are cyclic compounds containing at least two different elements in the ring, and they form the backbone of many pharmaceuticals, agrochemicals, and materials. The reactivity of the butatrienone scaffold allows for its participation in various cyclization reactions to form these important structures.

For instance, multicomponent reactions involving butatrienone or its precursors can lead to the formation of densely functionalized heterocyclic systems in a single step. These reactions are highly efficient and atom-economical, providing rapid access to molecular diversity. The ability to construct complex heterocyclic frameworks from simple starting materials underscores the utility of this compound in synthetic chemistry.

Research has demonstrated the synthesis of various N-heterocycles, which are prevalent in biologically active molecules. ethz.ch The construction of these saturated heterocycles is a significant area of focus due to their increasing importance in pharmaceutical development. ethz.ch Methodologies that allow for the convergent and predictable synthesis of these compounds from readily available starting materials are of high value. ethz.ch

The following table provides examples of heterocyclic systems synthesized using butatrienone-related strategies:

| Heterocyclic System | Synthetic Approach | Significance |

|---|---|---|

| 1,2,3-Triazoles | "Click" chemistry and domino reactions | Core structures in various pharmaceuticals nih.gov |

| Fused 1,2,3-Triazoles | Multicomponent reaction-intramolecular azide-alkyne cycloaddition | Scaffolds with diverse biological activities mdpi.com |

| Pyrrolidines and Piperidines | C-H functionalization and N-alkylation of cyclic amines | Common motifs in natural products and drugs ethz.ch |

| 2,3-Dihydropyrroles | Catalytic asymmetric transannulation of NH-1,2,3-triazoles with olefins | Important class of cyclic enamides nih.gov |

Synthesis of Beta-Lactam and Beta-Lactone Ring Systems

The β-lactam (azetidin-2-one) ring is a four-membered cyclic amide that is the core structural component of several major classes of antibiotics, including penicillins and cephalosporins. Similarly, β-lactones are four-membered cyclic esters with significant biological activity and synthetic utility. The [2+2] cycloaddition reaction is a powerful method for the construction of four-membered rings.

This compound and its derivatives can undergo [2+2] cycloaddition reactions with imines and aldehydes to furnish β-lactam and β-lactone rings, respectively. The Staudinger synthesis, for example, involves the reaction of a ketene (B1206846) with an imine to form a β-lactam. organic-chemistry.orgnih.gov The generation of ketene species from precursors like butatrienone is a key step in these transformations.

Recent advancements have focused on developing catalytic and asymmetric versions of these reactions to produce enantiomerically pure β-lactams, which is crucial for their pharmacological activity. organic-chemistry.org

| Ring System | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| β-Lactam | Butatrienone (as ketene precursor) + Imine | [2+2] Cycloaddition (Staudinger Synthesis) | Formation of the azetidin-2-one (B1220530) core organic-chemistry.orgnih.gov |

| β-Lactone | Butatrienone (as ketene precursor) + Aldehyde | [2+2] Cycloaddition | Synthesis of four-membered cyclic esters |

Total Synthesis of Natural Products Incorporating Butatrienone Reactivity

The total synthesis of natural products is a significant driver of innovation in organic chemistry. oapen.orgcri.or.th It allows for the confirmation of proposed structures, provides access to larger quantities of rare compounds for biological evaluation, and inspires the development of new synthetic methodologies. oapen.orgcri.or.thadelaide.edu.au The unique reactivity of this compound has been harnessed in the total synthesis of several complex natural products.

Butatrienone-mediated strategies often provide efficient and stereoselective routes to key intermediates or the final natural product scaffolds. nih.gov These syntheses showcase the power of this reactive species to construct intricate molecular architectures found in nature. edelris.com

For example, chemoenzymatic total synthesis approaches can combine the selectivity of enzymes with the versatility of traditional organic reactions, where butatrienone chemistry can play a crucial role in building molecular complexity rapidly. nih.gov

Formation of Gamma-Lactams and Densely Substituted Cyclobutanones

γ-Lactams (pyrrolidin-2-ones) are five-membered cyclic amides that are prevalent in a wide range of biologically active compounds and natural products. researchgate.netsciencedaily.com The development of efficient methods for their synthesis is an active area of research. organic-chemistry.orgnih.govrsc.org

While the direct involvement of this compound in γ-lactam synthesis is less common than for β-lactams, its precursor, cyclobutanone, is a key player. Rhodium-catalyzed C-C bond activation of cyclobutanones can initiate a cascade of reactions leading to the formation of functionalized γ-lactams. nih.gov In some instances, β-lactams can undergo ring expansion to form γ-lactams. researchgate.net

Densely substituted cyclobutanones, which can be precursors to butatrienones, are themselves valuable synthetic intermediates. Their synthesis allows for the introduction of multiple functional groups and stereocenters in a controlled manner, setting the stage for further transformations into more complex molecules.

A notable transformation is the rhodium-catalyzed enantioselective synthesis of chiral γ-lactams from sulfonamide-tethered cyclobutanone/1,3-diene substrates. nih.gov This process involves the cleavage of C-C and N-S bonds and the formation of C-N and C-S bonds, yielding γ-lactams with a β-quaternary center in high enantioselectivity. nih.gov

Role in Catalytic Asymmetric Synthesis for Chiral Compound Formation

Catalytic asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the preparation of enantiomerically enriched compounds that are essential for the pharmaceutical industry. The development of chiral catalysts that can control the stereochemical outcome of a reaction is a major focus.

The reactivity of this compound and related structures can be harnessed in catalytic asymmetric transformations to produce chiral compounds. nih.gov For instance, chiral catalysts can be employed in the cycloaddition reactions of butatrienone precursors to generate optically active β-lactams.

Furthermore, asymmetric reactions involving butatrienone-derived intermediates can lead to the formation of a variety of chiral building blocks. chemrxiv.org The use of chiral ligands in metal-catalyzed reactions involving butatrienone chemistry allows for the transfer of chirality from the catalyst to the product, resulting in high levels of enantioselectivity. nih.gov

Preparation of Functionalized Amides, Succinimides, and Succinamic Acids

Functionalized amides are ubiquitous in chemistry and biology. The reactivity of this compound allows for its use in the synthesis of various amide-containing structures. For example, the reaction of butatrienone with amines can lead to the formation of α,β-unsaturated amides, which are versatile synthetic intermediates.

Succinimides (pyrrolidine-2,5-diones) and their derivatives, succinamic acids, are important structural motifs in medicinal chemistry. While direct synthesis from this compound is not a primary route, the underlying principles of its reactivity can be applied to the construction of these five-membered ring systems.

One-pot synthesis methodologies, such as the Overman rearrangement followed by gold(I)-catalyzed hydroarylation, have been developed for the preparation of allylic amide functionalized compounds. nih.gov

Formation of 4-Pyridones via Reaction Pathways

4-Pyridones are a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of substituted 4-pyridones is of significant interest to medicinal chemists. researchgate.netresearchgate.net

While direct reactions of this compound to form 4-pyridones are not extensively documented, the related chemistry of ketenes and dienophiles provides a conceptual basis for their formation. For example, aza-Diels-Alder reactions between dienes and imines can lead to the formation of dihydropyridones, which can then be oxidized to 4-pyridones. organic-chemistry.org

Gold-catalyzed cyclization of β-amino-ynone intermediates is another efficient method for the synthesis of halopyridones. organic-chemistry.org Additionally, supported gold nanoparticles can catalyze the hydroamination and cyclization of skipped diynones in the presence of methylamine (B109427) to produce N-methyl-4-pyridones. organic-chemistry.org

Metal Complex Chemistry with Butatrienes (e.g., Rhodium Complexes of Butatrienes)

The highly unsaturated nature of butatrienes makes them fascinating ligands in organometallic chemistry. wikipedia.org Their ability to coordinate with transition metals opens up avenues for novel reactivity and catalytic applications. Rhodium complexes, in particular, have been studied to understand the coordination and transformation of butatriene ligands.

In the majority of known mononuclear butatriene complexes, the butatriene coordinates to the metal in an η²-fashion through the central double bond. wikipedia.org For instance, 1,4-disubstituted butatrienes, such as (Z)-R-CH=C=C=CH-R (where R can be SiMe₃ or t-Bu), react with rhodium precursors like RhCl(PAr₃)₃ to form stable rhodium-(Z)-butatriene complexes. wikipedia.org X-ray diffraction analysis has confirmed this coordination mode. wikipedia.org

An interesting aspect of these complexes is the isomerization of the butatriene ligand on the metal center. For example, (Z)-butatriene ligands coordinated to rhodium have been observed to isomerize to the (E)-form upon heating, achieving high E/Z ratios. wikipedia.org This metal-mediated isomerization highlights the influence of the metal center on the geometry of the cumulenic backbone.

The reactivity of butatrienes can also be tuned by their coordination to a metal. Rhodium complexes have been shown to catalyze reactions such as the hydrosilation of butatrienes. wikipedia.org In these reactions, allenes are typically formed as the major products resulting from a 2,1-addition of the silane, with 1,3-dienes as minor products from a 2,3-addition. wikipedia.org

Furthermore, the synthesis of heterobimetallic η²-butatriene complexes containing both a main-group metal (like Si, Ge, or Sn) and rhodium has been reported. seqens.comnih.gov These air-stable, crystalline solids demonstrate the versatility of butatrienes in forming complexes with multiple and diverse metal centers. seqens.com The butatriene ligand in these complexes can be liberated by exposure to carbon monoxide, indicating a reversible coordination. seqens.com

| Butatriene Ligand | Rhodium Precursor | Coordination Mode | Key Finding | Reference |

|---|---|---|---|---|

| (Z)-R-CH=C=C=CH-R (R = SiMe₃, t-Bu) | RhCl(PAr₃)₃ | η² (central C=C) | Isomerization to (E)-form on the metal center. | wikipedia.org |

| Group 4 metal-substituted butatrienes | Wilkinson's catalyst | η² | Formation of stable heterobimetallic complexes. | seqens.com |

Advanced Synthetic Methodologies in Flow Chemistry

Flow chemistry, where a chemical reaction is performed in a continuously flowing stream, offers significant advantages over traditional batch production, especially for the synthesis of reactive and unstable intermediates like cumulenes. seqens.comnih.govnih.gov The enhanced control over reaction parameters such as temperature, pressure, and reaction time makes it a powerful tool for modern synthesis. aurigeneservices.com

The key benefits of employing flow chemistry for the synthesis of compounds like this compound include:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which significantly mitigates the risks associated with handling potentially explosive or toxic intermediates. nih.govyoutube.com The high surface-area-to-volume ratio allows for efficient heat dissipation, preventing thermal runaways in highly exothermic reactions. nih.govaurigeneservices.com

Precise Reaction Control: The ability to accurately control residence time, temperature, and mixing in a microreactor leads to higher selectivity and reproducibility. aurigeneservices.comyoutube.com This level of control is crucial for managing the high reactivity of cumulenes and minimizing the formation of side products.

Scalability: Scaling up a reaction in flow is often more straightforward than in batch processes. Instead of using larger reactors, which can introduce heat and mass transfer issues, scaling can be achieved by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel). nih.gov

Access to Novel Reactivity: The rapid mixing and heating/cooling capabilities of flow reactors can enable reactions that are difficult or impossible to perform in batch. nih.gov This can lead to the discovery of new synthetic routes and the generation of highly reactive species in situ for immediate use in subsequent transformations. youtube.com

While specific examples of the synthesis of this compound in a continuous flow system are not extensively documented in readily available literature, the principles of flow chemistry are highly applicable. For instance, the generation of unstable acylketenes, which are structurally related to ketocumulenes, has been successfully demonstrated in flow systems for the synthesis of butenolides and coumarins. rsc.org This suggests that a similar strategy could be employed for the controlled generation and subsequent reaction of this compound.

The on-demand generation of highly reactive intermediates is a significant advantage of flow chemistry. youtube.com This approach, often referred to as "telescoped reactions," involves creating a continuous system where consecutive reactions are carried out without isolating the intermediates. youtube.com This methodology would be ideal for synthesizing this compound and immediately reacting it with a suitable substrate, thereby harnessing its synthetic potential while managing its instability.

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes of reactive materials. | Improved safety due to small reaction volumes and efficient heat transfer. nih.gov |

| Reaction Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and mixing. aurigeneservices.com |

| Scalability | Often challenging, requires re-optimization. | More straightforward through extended operation or numbering-up. nih.gov |

| Handling of Intermediates | Isolation can be difficult and hazardous. | In-situ generation and immediate use is possible ("telescoping"). youtube.com |

Computational Modeling and Theoretical Prediction in Butatrienone Chemistry

Elucidation of Complex Reaction Landscapes and Isomerization Pathways (e.g., C3H2O, C4H2O)

Computational chemistry offers a powerful lens through which to view the intricate potential energy surfaces (PES) of chemical systems like C4H2O and C3H2O. For the C4H2O system, which includes 1,2,3-butatrien-1-one, theoretical studies have identified several isomers and explored their relative stabilities. researchgate.net Early research using coupled cluster theory identified ethynyl (B1212043) ketene (B1206846) (HCC(CH)CO) as the global minimum on the potential energy surface, with butatrienone being slightly higher in energy by about 20 kJ/mol. researchgate.net Subsequent calculations using CBS-QB3 schemes confirmed this energy ordering. researchgate.net Other isomers considered include butadiynol and trifulvenone. researchgate.net

A comprehensive theoretical investigation of the C3H2O potential energy surface revealed a complex network of 30 equilibrium structures, 128 transition states, and numerous dissociation channels. mdpi.comnih.gov This detailed mapping allows for the systematic study of isomerization pathways. mdpi.comnih.gov For instance, the transformation of the global stable isomer, H2CCCO, to HCC(H)CO requires overcoming a significant activation energy barrier of 76.94 kcal/mol. mdpi.com In contrast, the cyclization of HCC(H)CO to form the more stable cyclic isomer H-c-CC(O)C-H has a much lower energy barrier of 8.61 kcal/mol, indicating a rapid isomerization under ambient conditions. mdpi.comnih.gov

These computational explorations of reaction landscapes are crucial for understanding the formation and interconversion of these and other related molecules in various environments, from combustion systems to the interstellar medium. researchgate.netqub.ac.uk

Kinetic and Mechanistic Modeling of Pyrolysis and Oxidation Processes

Kinetic and mechanistic modeling provides a framework for understanding the complex series of reactions that occur during processes like pyrolysis and oxidation. While specific kinetic modeling of this compound is not extensively detailed in the provided results, the principles of such modeling can be inferred from studies on related systems.

Kinetic models for biomass pyrolysis, for example, often involve multiple steps and competing reaction pathways. aensiweb.comalliedacademies.org These models can range from simple one-step global models to more complex multi-component mechanisms that account for the decomposition of individual biomass constituents. aensiweb.comcombustion-institute.it The development of these models relies on fitting kinetic parameters to experimental data, often obtained from techniques like thermogravimetric analysis (TGA). alliedacademies.orgnih.gov

In the context of butatrienone, kinetic modeling would be essential for predicting its behavior in high-temperature environments such as flames. For instance, a study on the pyrolysis and oxidation of diacetylene (C4H2), a related C4 compound, utilized a kinetic reaction mechanism with 174 reaction steps and 51 species to reproduce experimental data. researchgate.net This highlights the complexity involved in modeling the high-temperature chemistry of unsaturated carbon chains. Key reactions in this model included those of C4H2 with oxygen, hydrogen atoms, and hydroxyl radicals. researchgate.net A similar approach could be applied to model the pyrolysis and oxidation of butatrienone, providing valuable data for combustion and atmospheric chemistry models.

Prediction of Spectroscopic Signatures for Elusive or Transient Species

One of the significant contributions of computational chemistry is the prediction of spectroscopic properties for molecules that are difficult to characterize experimentally due to their transient nature or low abundance. For elusive C4H2O isomers like ethynyl ketene, butadiynol, and trifulvenone, computational methods have been used to predict their vibrational frequencies and optical spectra. researchgate.net

These theoretical spectra, often calculated using methods like B3LYP and MP2 with corrections for anharmonicity, serve as a guide for experimental detection. researchgate.net The calculations can highlight the most intense infrared (IR) absorption regions and key frequencies, aiding in the search for these short-lived species. researchgate.net For example, the microwave spectrum of this compound, generated through pyrolysis, was successfully observed and assigned based on theoretical predictions. researchgate.net

Furthermore, computational studies can explore the excited state properties of these molecules. For instance, quantum chemical analysis of chlorine-substituted cumulenones has been used to predict their electronic states and ionization potentials in the vacuum ultraviolet (VUV) range. chemrxiv.org This information is crucial for understanding their photochemistry. Similarly, computational models have been used to study the photoelectron spectrum of the butatriene cation, which is dominated by a conical intersection near the Franck-Condon region. researchgate.net

Theoretical Insights into Molecular Stability and Interconversion Barriers

Theoretical calculations provide fundamental insights into the stability of different isomers and the energy barriers that separate them. The stability of a molecule can be assessed through various parameters, including its total energy, enthalpy of formation, and the HOMO-LUMO gap. nih.govscirp.org

For the C4H2O family, calculations have shown that ethynyl ketene is the most thermodynamically stable isomer, followed by butatrienone. researchgate.net The relative stabilities of various isomers are critical for predicting their abundance in different chemical environments.

Interconversion barriers, calculated as the energy of the transition state connecting two isomers, determine the feasibility and rate of isomerization reactions. algoreducation.com For example, a comprehensive study of the C3H2O potential energy surface detailed the activation energies for numerous isomerization pathways. mdpi.comnih.gov The conversion of H2CCCO to HCC(H)CO has a high barrier of 76.94 kcal/mol, while the cyclization of HCC(H)CO has a much lower barrier of 8.61 kcal/mol. mdpi.com These barriers are essential for understanding the dynamic interplay between different isomers on the potential energy surface.

The table below presents a selection of calculated activation energies for various isomerization pathways within the C3H2O system, illustrating the range of interconversion barriers.

| Reaction Pathway | Activation Energy (kcal/mol) | Rate Constant at 298 K (s⁻¹) | Reference |

| EQ1 (HCC(H)CO) → EQ0 (H-c-CC(O)C-H) | 8.61 | 6.286 × 10⁶ | mdpi.comnih.gov |

| EQ3 (H₂CCCO) → EQ1 (HCC(H)CO) | 76.94 | - | mdpi.com |

| EQ7 (OC(H)CCH) → EQ1 (HCC(H)CO) | 60.56 | - | mdpi.com |

| EQ11 (OC(H)C(H)C) → EQ1 (HCC(H)CO) | 15.75 | 2.902 × 10¹ | nih.gov |

| EQ13 (HO-c-CCC-H) → EQ12 (HO-c-CCC-H) | 8.33 | 7.300 × 10⁶ | nih.gov |

| EQ17 (H-c-CCC(O)-H) → EQ7 (OC(H)CCH) | 1.57 | 4.970 × 10¹¹ | mdpi.com |

| EQ26 (H-c-CCC(H)O) → EQ7 (OC(H)CCH) | 1.06 | 1.448 × 10¹² | mdpi.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Computational Design of Novel Butatrienone-Related Structures and Reactions

Computational design is an emerging field that utilizes theoretical principles to conceptualize new molecules and reactions with desired properties. This approach can be applied to butatrienone chemistry to design novel derivatives or to predict the outcomes of new reactions.

While specific examples of the computational design of butatrienone-related structures are not prevalent in the provided search results, the methodologies for such design are well-established. au.dkpaacademy.comresearchgate.net For instance, by modifying the substituents on the butatrienone backbone, it is possible to tune its electronic properties, stability, and reactivity. Computational tools can be used to screen a large number of potential derivatives in silico to identify promising candidates for synthesis.

Furthermore, computational methods can be employed to explore novel reaction pathways. For example, the reactivity of 1,2,3-butatriene (B1194048) has been investigated using ab initio molecular orbital theory to understand its spontaneous polymerization. acs.org Similar approaches could be used to design and predict the outcomes of cycloaddition reactions or other transformations involving butatrienone. The integration of computational design with experimental synthesis represents a powerful strategy for advancing the chemistry of butatrienone and related compounds.

Challenges and Future Directions in 1,2,3 Butatrien 1 One Research

Overcoming the High Reactivity and Instability for Isolation and Manipulation

A primary hurdle in the study of 1,2,3-butatrien-1-one and related cumulenes is their high reactivity and instability, which complicates their isolation and manipulation. nih.govresearchgate.net The strain within cyclic butatrienes, for instance, is significant, with theoretical calculations predicting strain energies of 80 kcal/mol for 1,2,3-cyclopentatriene and 50 kcal/mol for 1,2,3-cyclohexatriene. core.ac.uk This inherent instability often leads to rapid reactions, such as intermolecular dimerization, making the isolation of the desired product challenging. researchgate.net

Future research will likely focus on strategies to tame this reactivity. One promising approach is the use of sterically demanding groups to kinetically stabilize the cumulene backbone. researchgate.net Another avenue involves the in-situ generation and immediate trapping of the butatrienone intermediate in reactions, thus avoiding its isolation altogether. nih.govacs.org The development of specialized trapping agents and reaction conditions that can control the reactive nature of butatrienones will be crucial for their successful manipulation. unimi.it

Development of Greener and More Efficient Synthetic Routes

Traditional organic syntheses often rely on hazardous reagents and solvents, leading to significant waste generation. chemistryjournals.netraijmr.com The development of "greener" and more efficient synthetic routes for compounds like this compound is a critical area of future research. chemistryjournals.netchemrxiv.org This aligns with the broader principles of green chemistry, which emphasize atom economy, the use of renewable feedstocks, and the reduction of hazardous byproducts. raijmr.com

Future efforts in this area may involve:

Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters and can safely handle highly reactive intermediates. chemrxiv.org This technology could be instrumental in managing the instability of butatrienones while improving reaction yields and selectivity. chemrxiv.org

Alternative Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key tenet of green chemistry. chemistryjournals.net

A notable example of greener synthesis is the BHC Company's (now part of BASF) route to ibuprofen, which utilizes a catalytic process to minimize waste and improve atom economy. chemistryjournals.net Similar principles can be applied to the synthesis of complex molecules like butatrienones.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the formation and reaction pathways of transient species like this compound requires sophisticated analytical techniques capable of real-time monitoring. mdpi.com Advanced spectroscopic probes are essential for gaining mechanistic insights and optimizing reaction conditions. acs.org

Future research will likely leverage techniques such as:

Photoelectron Photoion Coincidence Spectroscopy (PEPICO): This powerful mass spectrometric technique allows for isomer-selective detection of reactive intermediates in complex gas-phase environments, providing detailed information about their electronic structure and energetics. researchgate.net

Vibrational Spectroscopy (IR and Raman): These techniques can provide real-time information about the changes in chemical bonds during a reaction, allowing for the direct observation of intermediates. mdpi.commdpi.com

Fluorescence Spectroscopy: This highly sensitive and non-invasive technique can be a cost-effective option for in-situ monitoring of reactions, capable of detecting multiple components even at low concentrations. mdpi.com

These advanced spectroscopic methods will be crucial for elucidating the complex reaction mechanisms involving butatrienones and for developing more controlled and efficient synthetic protocols. mdpi.comacs.org

Harnessing Butatrienone Reactivity for Novel Chemical Transformations

The high reactivity of this compound, while a challenge, also presents an opportunity for developing novel chemical transformations. nih.govresearchgate.net The unique electronic structure of the cumulene system makes it a versatile building block for the synthesis of complex molecular architectures.

Future research in this area will likely explore:

Cascade Reactions: Butatrienones can be designed to participate in sequential, one-pot reactions, rapidly building molecular complexity. acs.org For example, a butatriene functional equivalent has been used in back-to-back cycloaddition reactions. nih.govacs.org

Domino Reactions: These reactions, where a single event triggers a cascade of subsequent transformations, are an efficient way to construct complex molecules. mdpi.com The reactivity of butatrienones could be harnessed to initiate such domino sequences.

Multicomponent Reactions: These reactions, in which three or more reactants combine in a single step, are highly atom-economical and can be used to generate diverse libraries of compounds. acs.org Butatrienones could serve as key components in the design of new multicomponent reactions.

By designing reagents that function as butatriene equivalents but are easier and safer to handle, chemists can unlock the synthetic potential of this reactive species. acs.org

Computational Chemistry for Guiding Experimental Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that complement experimental studies. openaccessjournals.com For a highly reactive and potentially unstable molecule like this compound, computational methods are particularly valuable for guiding experimental design and predicting molecular properties. nih.govcore.ac.ukopenaccessjournals.com

Future applications of computational chemistry in butatrienone research include:

Predicting Reactivity and Stability: Quantum chemical calculations can be used to estimate the strain energies of cyclic butatrienes and predict their reactivity towards different reagents. core.ac.uk This information can help chemists design more stable derivatives or choose appropriate reaction conditions.

Elucidating Reaction Mechanisms: Computational modeling can map out the potential energy surfaces of reactions involving butatrienones, identifying transition states and intermediates. arxiv.org This can provide a detailed understanding of the reaction mechanism and help to explain experimental observations.

Designing Novel Synthetic Targets: By starting with a desired function, computational methods can be used to design new molecules with specific properties, a concept known as function-oriented synthesis. nih.gov This approach could be used to design novel butatrienone-based compounds with applications in materials science or medicine.